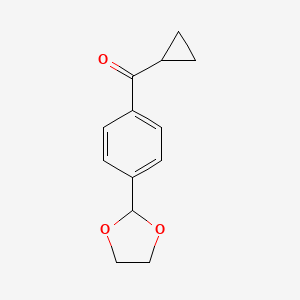

Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone

Description

Properties

IUPAC Name |

cyclopropyl-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12(9-1-2-9)10-3-5-11(6-4-10)13-15-7-8-16-13/h3-6,9,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOJOJACFMQMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645141 | |

| Record name | Cyclopropyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-84-4 | |

| Record name | Cyclopropyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone typically involves the reaction of cyclopropyl phenyl ketone with 1,3-dioxolane under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone is being investigated for its pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with similar dioxolane structures exhibit antimicrobial activity, which could be applicable in treating infections caused by resistant strains of bacteria and fungi.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of dioxolane compounds showed significant activity against various pathogens, including Staphylococcus aureus and Candida albicans. This compound may exhibit comparable properties, warranting further investigation into its efficacy as an antimicrobial agent.

Material Science

The compound's unique structure allows for potential applications in the development of advanced materials. Its incorporation into polymer matrices could enhance mechanical properties or provide specific functionalities such as increased thermal stability or UV resistance.

Case Study: Polymer Composites

Research has shown that incorporating dioxolane derivatives into polymer composites can improve their thermal and mechanical properties. This compound could serve as a functional monomer or additive in creating high-performance materials.

Agricultural Chemistry

This compound may also have applications in agrochemicals as a potential pesticide or herbicide. The ability to modify its structure could lead to the development of compounds with selective action against pests while minimizing environmental impact.

Case Study: Insecticidal Properties

Similar compounds have been tested for insecticidal activity against common agricultural pests. Preliminary data suggest that structural modifications can lead to enhanced efficacy and reduced toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone involves its interaction with specific molecular targets and pathways. The cyclopropyl and dioxolane groups contribute to its reactivity and binding affinity with various biological molecules. These interactions can modulate enzyme activities, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Effects on Reactivity

Cyclopropyl ketones with varied aromatic substituents exhibit distinct reactivity profiles due to electronic and steric factors. Key comparisons include:

Table 1: Substituent-driven reactivity differences in cyclopropyl ketones.

This balance may explain its discontinued commercial status compared to more reactive analogs like chlorophenyl derivatives .

2.2. Reaction Kinetics and Strain Effects

Cyclopropyl phenyl ketone exhibits slower reduction rates with NaBH₄ at 0°C compared to larger cycloalkyl analogs (e.g., cyclopentyl phenyl ketone: relative rate 0.36) due to angular strain in the cyclopropane ring . The dioxolane-substituted analog, however, lacks direct kinetic data. Its dioxolane group may mitigate strain effects by donating electron density, though steric bulk could offset this advantage .

Table 2: Relative reaction rates of cycloalkyl phenyl ketones with NaBH₄ at 0°C .

| Compound | Relative Rate (vs. acetophenone) |

|---|---|

| Cyclopropyl phenyl ketone | 0.12 |

| Cyclobutyl phenyl ketone | 0.23 |

| Cyclopentyl phenyl ketone | 0.36 |

| Cyclohexyl phenyl ketone | 0.25 |

3.1. Hydrogen Borrowing Catalysis

Ortho-disubstituted cyclopropyl ketones, including dioxolane derivatives, are pivotal in iridium-catalyzed C–C bond formation. The cyclopropyl group facilitates homoconjugate addition with nucleophiles, yielding branched ketones. The dioxolane’s steric bulk may hinder this process compared to less bulky analogs like cyclopropyl phenyl ketone .

3.2. D–A Cyclopropane Utility

D–A cyclopropanes like this compound are valuable for synthesizing bioactive molecules. The dioxolane group enhances donor capacity compared to phenyl or thienyl substituents, enabling regioselective ring-opening reactions for heterocycle construction .

Physical and Commercial Considerations

4.1. Molecular Properties

| Compound | Molecular Weight (g/mol) | Commercial Availability |

|---|---|---|

| Cyclopropyl phenyl ketone | 146.19 | Available (Alfa) |

| 4-Chlorophenyl cyclopropyl ketone | 180.63 | Available |

| This compound | 232.26 | Discontinued |

Table 3: Molecular weight and commercial status of selected cyclopropyl ketones.

The higher molecular weight and discontinued status of the dioxolane derivative suggest challenges in synthesis or stability compared to simpler analogs.

Biological Activity

Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₄O₃

- Molecular Weight : Approximately 218.25 g/mol

- Structural Features : The compound consists of a cyclopropyl group attached to a phenyl ketone, with an additional 1,3-dioxolane ring. This configuration contributes to its reactivity and potential interactions with biological targets.

Synthesis

This compound can be synthesized through various organic reactions, including:

- Acetalization : The reaction of salicylaldehyde with diols.

- Cyclopropanation : Involves the introduction of the cyclopropyl group via specific reagents.

These methods highlight the compound's accessibility for research and industrial applications .

The biological activity of this compound is hypothesized to involve:

- Interaction with Biomolecules : The ketone group can form hydrogen bonds with proteins or enzymes, potentially inhibiting or modifying their activity.

- Binding Affinity : The phenyl ring and dioxolane moiety may enhance the compound’s binding affinity to specific molecular targets, influencing its pharmacological profile.

Biological Activity

Recent studies have explored the biological activities of compounds containing the 1,3-dioxolane structure, indicating a broad spectrum of potential effects:

- Antimicrobial Activity : Similar dioxolane derivatives have shown significant antibacterial and antifungal properties. For instance, compounds were tested against various strains such as Staphylococcus aureus, Candida albicans, and others, with some exhibiting minimum inhibitory concentrations (MIC) in the range of 625–1250 µg/mL .

Comparative Biological Activity Table

| Compound Name | Antibacterial Activity | Antifungal Activity | Notable MIC Values (µg/mL) |

|---|---|---|---|

| This compound | Significant | Moderate | 625–1250 |

| Novel 1,3-Dioxolane Derivatives | Excellent | Significant | Varies by specific compound |

| Other Dioxolane Compounds | Varies | Varies | Varies |

Case Studies

- Antibacterial Studies : A study investigated various dioxolane derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Cyclopropyl derivatives showed promising activity against S. aureus and P. aeruginosa, suggesting that modifications in the dioxolane structure can enhance efficacy .

- Antifungal Screening : In another investigation, several synthesized dioxolanes demonstrated antifungal activity against C. albicans. The results indicated that structural variations significantly influence the biological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.